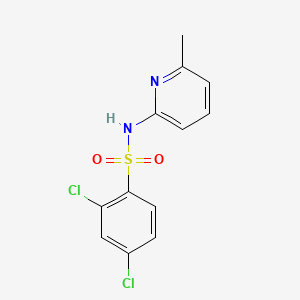

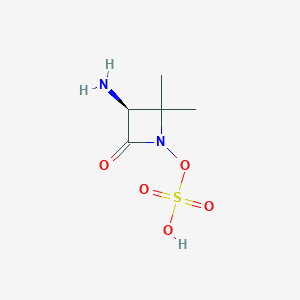

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

DNA Binding and Anticancer Activity

- Mixed-Ligand Copper(II)-Sulfonamide Complexes: Research on ternary complexes involving sulfonamide derivatives, including those similar to 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, has shown significant DNA binding, DNA cleavage, and antiproliferative activity against yeast and human tumor cells. These complexes demonstrate the role of sulfonamide derivatives in modulating interactions with DNA and inducing cell death primarily through apoptosis, highlighting their potential in anticancer applications (González-Álvarez et al., 2013).

Molecular Structures and Nonlinear Optics

- 4-Amino-1-methylpyridinium Benzenesulfonate Salts: A study on the preparation and crystal structures of benzenesulfonate salts related to the subject compound revealed their crystallization into noncentrosymmetric structures suitable for second-order nonlinear optics applications. This work showcases the utility of these compounds in the development of nonlinear optical materials (Anwar et al., 2000).

Chemosensing and Bioimaging

- Colorimetric and Fluorescence Chemosensing Probe: A derivative was developed for the selective detection of Sn2+ ions, demonstrating the versatility of sulfonamide-based compounds in environmental monitoring and bioimaging. This probe's ability to distinguish Sn2+ ions in cancer versus normal cells further underscores its potential in biomedical research (Ravichandiran et al., 2020).

Carbonic Anhydrase Inhibition

- Carbonic Anhydrase Inhibitory Effects: Research on sulfonamide derivatives has identified potent inhibitory effects on carbonic anhydrase isoenzymes, critical for various physiological functions. These findings support the exploration of sulfonamide compounds for therapeutic uses, including the treatment of conditions like glaucoma and epilepsy (Gul et al., 2016).

Herbicide Selectivity and Metabolism

- Herbicide Selectivity for Cereals: A study on the metabolism of chlorsulfuron, a compound structurally related to 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, in plants highlights its selective herbicidal action for small grains. The ability of cereal plants to metabolize this herbicide to an inactive product contrasts with the limited metabolism in sensitive broadleaf plants, offering insights into herbicide design and application (Sweetser et al., 1982).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-6-5-9(13)7-10(11)14/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDIUXTYKJTJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)

![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)

![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)

![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)

![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833112.png)

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833114.png)